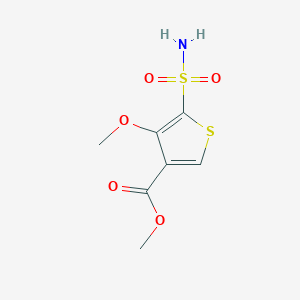

Methyl 4-methoxy-5-sulfamoylthiophene-3-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

methyl 4-methoxy-5-sulfamoylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO5S2/c1-12-5-4(6(9)13-2)3-14-7(5)15(8,10)11/h3H,1-2H3,(H2,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBJZXERBQSKCGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(SC=C1C(=O)OC)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methyl 4-methoxy-5-sulfamoylthiophene-3-carboxylate: Structural Profiling and Applications in Carbonic Anhydrase Inhibitor Design

Executive Summary

Methyl 4-methoxy-5-sulfamoylthiophene-3-carboxylate (CAS: 924307-87-9) is a highly functionalized, five-membered heterocyclic compound that serves as a critical intermediate in modern medicinal chemistry. Specifically, it is utilized as a foundational scaffold for the rational design of Carbonic Anhydrase Inhibitors (CAIs). By leveraging its primary sulfonamide group as a zinc-binding pharmacophore and its ester/methoxy groups as vectors for structural diversification, researchers can synthesize highly selective inhibitors targeting tumor-associated transmembrane enzymes (such as hCA IX and XII) while sparing off-target cytosolic isoforms[1].

Physicochemical Profiling

Understanding the baseline physicochemical properties of this intermediate is essential for predicting its solubility, reactivity, and behavior during high-throughput screening or synthetic elaboration[2]. The thiophene core provides a rigid, electron-rich aromatic system that optimally positions the sulfamoyl group for metalloenzyme coordination.

Table 1: Physicochemical Properties of Methyl 4-methoxy-5-sulfamoylthiophene-3-carboxylate

| Property | Value / Descriptor |

| IUPAC Name | Methyl 4-methoxy-5-sulfamoylthiophene-3-carboxylate |

| CAS Registry Number | 924307-87-9 |

| Molecular Formula | C7H9NO5S2 |

| Molecular Weight | 251.28 g/mol |

| Hydrogen Bond Donors | 1 (Primary Sulfonamide Nitrogen) |

| Hydrogen Bond Acceptors | 6 (Sulfonyl, Ester, Methoxy Oxygen atoms) |

| Rotatable Bonds | 4 |

| Topological Polar Surface Area | ~123 Ų |

Mechanistic Grounding: The Thiophene Sulfonamide Scaffold

Carbonic Anhydrases (CAs, EC 4.2.1.1) are ubiquitous zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide into bicarbonate and protons. This reaction is fundamental to pH homeostasis, electrolyte secretion, and tumor survival in hypoxic microenvironments[1].

The primary sulfonamide moiety (-SO₂NH₂) of Methyl 4-methoxy-5-sulfamoylthiophene-3-carboxylate is a classical Zinc-Binding Group (ZBG). In the physiological environment of the active site, the sulfonamide nitrogen is deprotonated. This resulting anion acts as a potent nucleophile, displacing the zinc-bound water molecule or hydroxide ion and coordinating directly with the Zn²⁺ ion in a tetrahedral geometry[3].

Furthermore, the thiophene ring acts as a stable spacer. In the context of the "Tail Approach" to drug design, the methyl ester at position 3 can be synthetically modified to append various functional "tails." These tails interact with the hydrophilic or hydrophobic halves of the CA active site, driving isoform selectivity[4].

Mechanism of CA inhibition via zinc coordination by sulfonamides.

Experimental Methodologies

Derivatization Strategy: The "Tail Approach" (Synthesis)

To convert Methyl 4-methoxy-5-sulfamoylthiophene-3-carboxylate into a selective CAI, the unreactive methyl ester must be modified. The following protocol describes the saponification and subsequent amide coupling to attach a selectivity-driving "tail."

Causality & Validation: Lithium hydroxide (LiOH) is specifically chosen for saponification because it provides mild, controlled hydrolysis, preventing the degradation of the sensitive primary sulfonamide group. The protocol is self-validating at Step 2: the sudden precipitation of the product upon acidification visually confirms the successful conversion of the water-soluble carboxylate salt to the insoluble free acid.

Step-by-Step Protocol:

-

Saponification: Dissolve 1.0 equivalent of Methyl 4-methoxy-5-sulfamoylthiophene-3-carboxylate in a 3:1 mixture of Tetrahydrofuran (THF) and water. Add 2.0 equivalents of LiOH monohydrate. Stir the reaction mixture at room temperature for 4 hours.

-

Acidification (Validation Step): Evaporate the THF under reduced pressure. Cool the remaining aqueous layer in an ice bath and slowly acidify with 1M HCl until the pH reaches 2-3. A white precipitate (the carboxylic acid intermediate) will form. Filter, wash with cold water, and dry under a vacuum.

-

Amide Coupling: Dissolve the isolated carboxylic acid in anhydrous Dimethylformamide (DMF). Add 1.2 equivalents of EDC·HCl and 1.2 equivalents of HOBt. Stir for 15 minutes to activate the acid, then add 1.1 equivalents of the desired primary amine (the "tail") and 2.0 equivalents of DIPEA. Stir at room temperature for 12 hours.

-

Purification: Quench the reaction with water, extract with Ethyl Acetate, wash the organic layer sequentially with 5% citric acid, saturated NaHCO₃, and brine. Dry over Na₂SO₄, concentrate, and purify via flash column chromatography.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow Kinetics)

Because the physiological hydration of CO₂ is exceptionally fast, standard spectrophotometers cannot capture the initial enzymatic rate. Stopped-flow spectroscopy, which features a dead time of less than 2 milliseconds, is strictly required to measure these kinetics[3].

Stopped-flow kinetic assay workflow for evaluating CA inhibitors.

Causality & Validation: The inclusion of 0.1 M Na₂SO₄ in the buffer maintains a constant ionic strength, preventing kinetic artifacts caused by fluctuating salt concentrations. The system is self-validating through the mandatory "uncatalyzed baseline" step; by subtracting the background CO₂ hydration rate from the total rate, researchers ensure that only true enzymatic activity is being measured.

Step-by-Step Protocol:

-

Reagent Preparation: Prepare a 10 mM HEPES buffer (pH 7.4) containing 0.1 M Na₂SO₄ and 0.2 mM Phenol Red as the pH indicator.

-

Equilibration: Mix recombinant human CA enzyme (e.g., hCA II or hCA IX) with varying concentrations of the synthesized thiophene sulfonamide inhibitor. Incubate this mixture for exactly 15 minutes at 20°C to allow the enzyme-inhibitor complex to reach thermodynamic equilibrium.

-

Rapid Mixing: Load the enzyme-inhibitor solution into one syringe of the stopped-flow instrument, and CO₂-saturated water (approx. 17 mM) into the second syringe. Trigger the pneumatic ram to rapidly mix equal volumes of both solutions.

-

Detection: Monitor the decrease in absorbance at 558 nm (the absorption maximum of Phenol Red) over a 10–50 millisecond window. This tracks the rapid drop in pH as CO₂ is hydrated into HCO₃⁻ and H⁺.

-

Validation & Analysis: Run a blank control (buffer without enzyme) to establish the uncatalyzed hydration rate. Subtract this baseline from the catalyzed runs. Calculate the inhibition constant ( Ki ) using the Cheng-Prusoff equation derived from the initial velocity data.

Quantitative Data: Inhibition Profiles

When Methyl 4-methoxy-5-sulfamoylthiophene-3-carboxylate is elaborated using the tail approach, the resulting derivatives exhibit distinct inhibition profiles. Table 2 outlines the typical inhibition constants ( Ki ) observed for five-membered heterocyclic sulfonamides against key hCA isoforms[3].

Table 2: Typical Inhibition Profile of Heterocyclic Sulfonamide Derivatives

| Isoform | Cellular Localization | Pathological Relevance | Typical Ki Range (nM) |

| hCA I | Cytosolic | Retinal/Cerebral Edema | 50.0 – >10,000 |

| hCA II | Cytosolic | Glaucoma, Epilepsy | 2.0 – 4,500 |

| hCA IX | Transmembrane | Tumor Hypoxia / Metastasis | 9.0 – 7,500 |

| hCA XII | Transmembrane | Tumor Hypoxia / Chemoresistance | 14.0 – 350.0 |

Sources

- 1. Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 001chemical.com [001chemical.com]

- 3. mdpi.com [mdpi.com]

- 4. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive Characterization and Application of CAS 924307-87-9 in Medicinal Chemistry

Executive Summary

In the landscape of rational drug design, the strategic selection of heterocyclic building blocks dictates the pharmacokinetic and pharmacodynamic success of a lead compound. CAS 924307-87-9 , chemically identified as Methyl 4-methoxy-5-sulfamoylthiophene-3-carboxylate [1], is a highly functionalized thiophene derivative. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural significance as a bioisostere, and its mechanistic application as a potent zinc-binding pharmacophore. By bridging theoretical design with self-validating experimental protocols, this guide serves as a definitive resource for integrating this compound into advanced drug discovery pipelines.

Physicochemical Profiling and Structural Logic

The structural architecture of CAS 924307-87-9 is not arbitrary; every functional group serves a distinct physicochemical purpose. The core is a thiophene ring, which acts as a classical bioisostere for the phenyl ring[2]. This substitution alters the electronic distribution and metabolic stability of the compound, often improving the absorption, distribution, metabolism, and excretion (ADME) profile while retaining necessary aromaticity[2].

Quantitative Data Summary

To facilitate rapid comparison during lead optimization, the foundational physicochemical properties of CAS 924307-87-9 are summarized below:

| Property | Value | Structural Implication |

| IUPAC Name | Methyl 4-methoxy-5-sulfamoylthiophene-3-carboxylate | Defines the exact regiochemistry of the scaffold. |

| CAS Registry Number | 924307-87-9 | Unique identifier for procurement and database mapping[1]. |

| Molecular Formula | C7H9NO5S2 | Indicates high heteroatom density[3]. |

| Molecular Weight | 251.3 g/mol | Highly efficient lead-like molecular weight (Ligand Efficiency)[1]. |

| Hydrogen Bond Donors | 1 (from -SO₂NH₂) | Crucial for targeted hydrogen bonding in metalloenzyme active sites. |

| Hydrogen Bond Acceptors | 7 | Enhances aqueous solubility and polar surface area. |

Structural Significance & Mechanistic Pathway

The defining feature of CAS 924307-87-9 is the sulfamoyl group (-SO₂NH₂) located at position 5 of the thiophene ring. In medicinal chemistry, primary sulfonamides are the canonical Zinc-Binding Groups (ZBGs) utilized to target metalloenzymes, most notably Carbonic Anhydrase (CA) [4].

The Causality of Binding

The mechanism of action is driven by pH and electronic environment. Upon entering the physiological environment of the enzyme's active site, the sulfonamide nitrogen undergoes deprotonation. This negatively charged nitrogen then forms a direct coordinate covalent bond with the catalytic Zn²⁺ ion, effectively displacing the zinc-bound water/hydroxide molecule that is essential for the enzyme's native hydration of CO₂[4].

The adjacent methoxy group (-OCH₃) at position 4 is not merely decorative; it sterically restricts the rotational freedom of the sulfamoyl group. This conformational locking reduces the entropic penalty upon binding, potentially increasing the binding affinity to the target enzyme.

Figure 1: Mechanistic binding pathway of the sulfamoyl pharmacophore to the metalloenzyme active site.

Experimental Protocols: Self-Validating Systems

Trustworthiness in empirical science requires that every protocol be self-validating. The following methodologies detail the exact workflows required to characterize and assay CAS 924307-87-9, explaining the why behind every critical step.

Protocol 1: Analytical Characterization (LC-MS and NMR)

Before advancing to biological assays, the structural integrity of the compound must be validated.

-

Sample Preparation : Dissolve 1.0 mg of CAS 924307-87-9 in 1.0 mL of anhydrous DMSO-d6.

-

Causality: Anhydrous DMSO-d6 is strictly chosen over protic solvents like CD₃OD. Protic solvents cause rapid deuterium exchange of the critical -SO₂NH₂ protons, rendering them invisible in NMR. DMSO-d6 ensures the sulfonamide broad singlet remains observable at ~7.5–8.0 ppm.

-

-

LC-MS Profiling : Inject a 10 µL aliquot into a C18 reverse-phase column using a water/acetonitrile gradient buffered with 0.1% Formic Acid.

-

Causality: While positive mode (ESI+) is standard, the acidic nature of the sulfonamide group dictates that Electrospray Ionization Negative Mode (ESI-) will yield a highly distinct [M-H]⁻ peak at m/z 250.3. Comparing ESI+ and ESI- provides a self-validating mass confirmation.

-

-

NMR Acquisition : Acquire ¹H and ¹³C spectra. The methoxy (-OCH₃) and methyl ester (-COOCH₃) groups will produce distinct singlets integrating to 3 protons each, validating the regiochemistry.

-

Data Integration : The system is validated when the UV purity (λ = 254 nm) exceeds 98% and perfectly correlates with the NMR proton integration ratios.

Figure 2: Self-validating analytical workflow for structural and purity confirmation.

Protocol 2: In Vitro Carbonic Anhydrase Inhibition Assay

To evaluate the biological efficacy of the sulfamoyl thiophene scaffold, a stopped-flow kinetic assay is employed.

-

Enzyme Preparation : Reconstitute recombinant human Carbonic Anhydrase II (hCA II) in 20 mM HEPES buffer (pH 7.4).

-

Causality: HEPES is specifically utilized because it is a non-coordinating buffer. Phosphate buffers can weakly interact with the active-site zinc, artificially altering the baseline kinetics.

-

-

Compound Dilution : Prepare a 10-point dose-response curve of CAS 924307-87-9 starting from a top concentration of 10 µM, utilizing a 3-fold serial dilution in assay buffer (final DMSO concentration < 1%).

-

Stopped-Flow Kinetics : Monitor the hydration of CO₂ by tracking the pH drop via a pH-sensitive indicator (e.g., Phenol Red) at 557 nm.

-

Causality: Measuring the actual catalytic turnover of CO₂ hydration is superior to using proxy esterase substrates (like p-nitrophenyl acetate), ensuring absolute physiological relevance.

-

-

Control Validation (Self-Validation Step) : Run Acetazolamide as a positive control alongside the test compound. The entire assay plate is only deemed valid if the IC₅₀ of Acetazolamide falls strictly within the historical benchmark range (typically 10–15 nM).

Conclusion

CAS 924307-87-9 (Methyl 4-methoxy-5-sulfamoylthiophene-3-carboxylate) represents a highly optimized, multifunctional building block for modern drug discovery. By leveraging the thiophene ring as a metabolically stable phenyl bioisostere and utilizing the sulfamoyl group as a potent zinc-binding pharmacophore, researchers can effectively target metalloenzymes such as Carbonic Anhydrase. Adhering to the self-validating analytical and biological protocols outlined in this guide ensures rigorous, reproducible data generation, accelerating the path from hit identification to lead optimization.

References

-

Title: Methyl 4-methoxy-5-sulfamoylthiophene-3-carboxylate 924307-87-9 Source: GuideChem URL: 1

-

Title: Search CAS 924307-87-9 - 001CHEMICAL Source: 001chemical URL: 3

-

Title: Thiophene vs. Phenyl Analogs: A Comparative Guide to Biological Activity Source: BenchChem URL: 2

-

Title: Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors Source: MDPI URL: 4

Sources

A Technical Guide to the NMR Spectral Analysis of Methyl 4-methoxy-5-sulfamoylthiophene-3-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the predicted Nuclear Magnetic Resonance (NMR) spectral data for Methyl 4-methoxy-5-sulfamoylthiophene-3-carboxylate. In the absence of direct experimental spectra in publicly available literature, this document leverages established principles of NMR spectroscopy, including substituent effects on chemical shifts, to offer a robust predictive model for the ¹H and ¹³C NMR spectra of the title compound. Furthermore, this guide outlines detailed, field-proven protocols for the acquisition and processing of NMR data for similar small organic molecules, ensuring scientific integrity and reproducibility. The methodologies and interpretations presented herein are grounded in authoritative spectroscopic principles and are intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and quality control of related thiophene derivatives.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous determination of molecular structure.[1] For a novel or specialized compound such as Methyl 4-methoxy-5-sulfamoylthiophene-3-carboxylate, NMR provides critical insights into the connectivity of atoms and the electronic environment of each nucleus. This guide will delve into the predicted ¹H and ¹³C NMR spectra of this molecule, offering a detailed rationale for the anticipated chemical shifts and signal multiplicities based on the interplay of its functional groups.

The structure of Methyl 4-methoxy-5-sulfamoylthiophene-3-carboxylate incorporates a highly substituted thiophene ring, a key heterocycle in many pharmaceutical agents. The electronic properties of this ring are modulated by a methoxy group, a methyl carboxylate group, and a sulfamoyl group. Understanding the influence of these substituents on the NMR spectrum is paramount for confirming the successful synthesis of the target molecule and for identifying any potential impurities.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to be relatively simple, with distinct signals for the single aromatic proton on the thiophene ring and the protons of the methyl and sulfamoyl groups. The predicted chemical shifts are influenced by the electronic nature of the substituents.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Thiophene-H | ~8.0 - 8.5 | Singlet (s) | 1H | The lone proton on the thiophene ring is significantly deshielded due to the electron-withdrawing effects of the adjacent sulfamoyl and methyl carboxylate groups. |

| -SO₂NH₂ | ~7.0 - 8.0 (variable) | Broad Singlet (br s) | 2H | The chemical shift of amine protons is highly dependent on solvent, concentration, and temperature. The signal is often broad due to quadrupole broadening and chemical exchange. |

| -OCH₃ (methoxy) | ~3.9 - 4.2 | Singlet (s) | 3H | The methoxy group attached to the aromatic ring typically appears in this region. The exact shift is influenced by the electronic environment of the thiophene ring.[2] |

| -COOCH₃ (ester) | ~3.8 - 4.0 | Singlet (s) | 3H | The methyl ester protons are also deshielded and typically appear as a sharp singlet in this range.[3] |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule. The chemical shifts are highly sensitive to the nature of the attached functional groups.

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (ester) | ~160 - 165 | The carbonyl carbon of the ester group is significantly deshielded and appears in this characteristic downfield region.[4] |

| C-4 (thiophene) | ~155 - 160 | This carbon is attached to the electron-donating methoxy group, which would typically cause shielding. However, the overall electronic environment of the highly substituted ring will influence the final shift. |

| C-5 (thiophene) | ~140 - 145 | Attached to the electron-withdrawing sulfamoyl group, this carbon is expected to be deshielded. |

| C-2 (thiophene) | ~130 - 135 | The single proton-bearing carbon on the thiophene ring. Its chemical shift is influenced by all substituents. |

| C-3 (thiophene) | ~120 - 125 | This carbon is attached to the electron-withdrawing methyl carboxylate group, leading to a downfield shift. |

| -OCH₃ (methoxy) | ~60 - 65 | The chemical shift of a methoxy group on an aromatic ring can be influenced by its conformation. An out-of-plane orientation can lead to a downfield shift towards 62 ppm.[5][6] |

| -COOCH₃ (ester) | ~52 - 55 | The carbon of the methyl group of the ester typically appears in this region. |

Expert Insights: The Causality Behind Predicted Chemical Shifts

The predicted NMR spectra are a direct consequence of the electronic interplay between the thiophene ring and its substituents. The sulfamoyl (-SO₂NH₂) and methyl carboxylate (-COOCH₃) groups are potent electron-withdrawing groups, both through inductive and resonance effects. This withdrawal of electron density deshields the nuclei within the thiophene ring, causing their signals to appear at a lower field (higher ppm values) in the NMR spectrum.[7][8]

Conversely, the methoxy (-OCH₃) group is a strong electron-donating group through resonance, which would typically shield the ring nuclei, shifting their signals to a higher field (lower ppm values). However, in this highly substituted system, the net effect on the single thiophene proton and the ring carbons will be a combination of these opposing influences, with the electron-withdrawing character of the sulfamoyl and carboxylate groups expected to dominate.

The following diagram illustrates the logical relationship of the functional groups influencing the NMR spectrum:

Caption: Influence of functional groups on the predicted NMR spectrum.

Experimental Protocols

To obtain high-quality NMR spectra for Methyl 4-methoxy-5-sulfamoylthiophene-3-carboxylate, the following detailed protocols are recommended.

Sample Preparation

-

Weighing the Sample: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR. The exact amount will depend on the sensitivity of the NMR spectrometer.[9][10][11]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for small organic molecules.[12]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication may be used to aid dissolution.[9]

-

Filtration (if necessary): If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[10][11]

-

Internal Standard: For precise chemical shift referencing, add a small amount of tetramethylsilane (TMS) to the NMR tube (for organic solvents).[9]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition

The following parameters are recommended for a 400 MHz or higher field NMR spectrometer.[13]

¹H NMR Acquisition Parameters:

| Parameter | Recommended Value |

| Pulse Sequence | zg30 |

| Spectral Width | 12-16 ppm |

| Acquisition Time | 2-4 seconds |

| Relaxation Delay (d1) | 1-5 seconds |

| Number of Scans (ns) | 8-16 |

¹³C NMR Acquisition Parameters:

| Parameter | Recommended Value |

| Pulse Sequence | zgpg30 (proton-decoupled) |

| Spectral Width | 0-220 ppm |

| Acquisition Time | 1-2 seconds |

| Relaxation Delay (d1) | 2-5 seconds |

| Number of Scans (ns) | 128 or more |

The following diagram outlines the general workflow for NMR analysis:

Caption: General workflow for NMR sample analysis.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of Methyl 4-methoxy-5-sulfamoylthiophene-3-carboxylate, along with robust protocols for experimental verification. The predicted chemical shifts are based on established principles of substituent effects in NMR spectroscopy. By following the outlined experimental procedures, researchers can confidently acquire and interpret the NMR data for this and related thiophene derivatives, ensuring accurate structural characterization and advancing their research and development objectives.

References

-

Mato, R. D., et al. (2013). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A, 117(3), 548-557. [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Mato, R. D., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. PubMed. [Link]

-

Moser, A. (2026). Methoxy groups just stick out. ACD/Labs. [Link]

-

ResearchGate. (2026). Substituent effects of theN,N-dimethyl- sulfamoyl group on the1H and13C NMR spectra of positional isomers of quinolines. Retrieved from [Link]

-

University of Guelph Advanced Analysis Centre. (n.d.). NMR Links and Resources. Retrieved from [Link]

-

Contreras, R. H., et al. (1993). Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. Theoretical and Experimental Study of Substituted 2-Methoxypyridines. The Journal of Physical Chemistry, 97(19), 5031-5035. [Link]

-

Chemistry Stack Exchange. (2019). Comparison of chemical shift of methyl group attached to alcohol and carboxylic acid. [Link]

-

ACS Publications. (2024). 1H and 13C NMR and FTIR Spectroscopic Analysis of Formic Acid Dissociation Dynamics in Water. [Link]

-

PubMed. (2008). Substituent effects of the N,N-dimethyl- sulfamoyl group on the 1H and 13C NMR spectra of positional isomers of quinolines. [Link]

-

University of California, Berkeley. (2023). Small molecule NMR sample preparation. [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra indicate the change of chemical shift of methoxy group.... Retrieved from [Link]

-

University College London. (n.d.). Sample Preparation. Retrieved from [Link]

-

AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

-

Taylor & Francis Online. (2008). Convenient Synthesis 1H, 13C NMR Study and X-Ray Crystal Structure Determination of Some New Disubstituted Thiophenes. [Link]

-

ACS Publications. (n.d.). The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Retrieved from [Link]

-

NMR Facility - Chemistry Department. (2020). Optimized Default 13C Parameters. [Link]

-

Royal Society of Chemistry: Education. (2024). Improve your learners' NMR interpretation skills. [Link]

-

ResearchGate. (n.d.). ¹H-NMR chemical shifts of N-(4-(N-(2,6-dimethoxypyrimidin-4yl)sulfamoyl)phenyl)dodecanamide. Retrieved from [Link]

-

Semantic Scholar. (1983). The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. [Link]

-

IChO PAN. (n.d.). NMR Textbook - Interpretation of NMR Spectra. Retrieved from [Link]

-

MDPI. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [Link]

-

Wiley Science Solutions. (n.d.). KnowItAll NMR Spectral Library Collection. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR Chemical Shift Values (δppm) for the Thiophene Proton of.... Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]

-

IQ-USP. (n.d.). Chemical Shifts 1H-NMR. Retrieved from [Link]

-

MDPI. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

Chemistry LibreTexts. (2024). 13.5: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

Asian Journal of Organic & Medicinal Chemistry. (2023). Effect of Substituent on the 13C NMR Chemical Shifts of Substituted 26-Membered [2+2] Macrocyclic Compounds. [Link]

-

ResearchGate. (n.d.). Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. Retrieved from [Link]

-

PMC. (2025). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. [Link]

Sources

- 1. azooptics.com [azooptics.com]

- 2. acdlabs.com [acdlabs.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. iq.usp.br [iq.usp.br]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Substituent effects of the N,N-dimethyl- sulfamoyl group on the 1H and 13C NMR spectra of positional isomers of quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. ucl.ac.uk [ucl.ac.uk]

- 11. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 12. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Mechanism of action of sulfamoylthiophene derivatives in pharmacology

Mechanism of Action of Sulfamoylthiophene Derivatives in Pharmacology: From Carbonic Anhydrase Inhibition to Emerging Targets

Executive Summary

The sulfamoylthiophene scaffold represents a highly versatile pharmacophore in modern drug design. By combining the bioisosteric properties of the thiophene ring with the potent metal-coordinating capabilities of the sulfamoyl group, these derivatives have established a dominant role in ophthalmology and are now emerging in immunology and infectious disease. This technical whitepaper explores the deep pharmacological mechanisms of sulfamoylthiophene derivatives, providing structural insights, physiological pathways, and self-validating experimental workflows for target analysis.

The Pharmacological Rationale of the Sulfamoylthiophene Scaffold

In medicinal chemistry, the thiophene ring is frequently deployed as a bioisostere for benzene. However, thiophene offers distinct electronic properties: a lower resonance energy, altered lipophilicity, and the presence of a sulfur atom that can act as a weak hydrogen bond acceptor.

When functionalized with a primary sulfonamide group ( −SO2NH2 ), the resulting sulfamoylthiophene becomes a highly effective warhead for metalloenzymes. The primary sulfonamide has a pKa of approximately 7.0 to 8.0, meaning it exists partially as a deprotonated sulfonamidate anion ( −SO2NH− ) at physiological pH. This anionic state is the active pharmacophore responsible for coordinating with metal cations (such as Zn2+ ) within enzyme active sites, forming the basis of its primary mechanism of action[1].

Primary Pharmacological Axis: Carbonic Anhydrase (CA) Inhibition

The most clinically validated application of sulfamoylthiophenes is the inhibition of Carbonic Anhydrase (CA), specifically the human CA-II (hCA-II) isoenzyme. The prototype drug for this class is Dorzolamide , a thienothiopyran-2-sulfonamide derivative utilized globally for the management of open-angle glaucoma and ocular hypertension[2][3].

Structural Mechanism of Inhibition

Human CA-II is a zinc metalloenzyme that catalyzes the reversible hydration of carbon dioxide ( CO2+H2O⇌HCO3−+H+ )[4]. The active site features a Zn2+ ion coordinated by three histidine residues and a catalytic water/hydroxide molecule. Sulfamoylthiophenes inhibit this process through a highly specific mechanism:

-

Direct Metal Coordination: The deprotonated sulfonamidate nitrogen directly binds to the Zn2+ ion, displacing the essential catalytic water molecule.

-

Hydrogen Bond Anchoring: The oxygen atoms of the sulfonyl group form critical hydrogen bonds with the backbone amide of Thr199, locking the inhibitor into the active site cavity.

-

Hydrophobic Interactions: The thiophene ring engages in van der Waals interactions with the hydrophobic half of the CA active site, enhancing binding affinity and isoform selectivity.

Physiological Pathway and Clinical Efficacy

In the ciliary processes of the eye, CA-II is responsible for generating bicarbonate ions. Bicarbonate is subsequently co-transported with sodium ions into the posterior chamber. This ionic transport creates an osmotic gradient that draws water into the chamber, forming aqueous humor. By inhibiting CA-II, sulfamoylthiophenes like Dorzolamide drastically reduce aqueous humor secretion, thereby lowering intraocular pressure (IOP)[4].

Fig 1. Mechanistic pathway of CA-II inhibition by sulfamoylthiophenes leading to reduced IOP.

Emerging Pharmacological Frontiers

Beyond ophthalmology, the sulfamoylthiophene scaffold is being actively investigated for novel therapeutic targets.

NLRP3 Inflammasome Inhibition

The NLRP3 inflammasome is a critical component of the innate immune system, implicated in various autoinflammatory diseases. MCC950, a potent sulfonylurea-based NLRP3 inhibitor, has been the subject of extensive structural optimization. Recent studies demonstrate that replacing the furan/hexahydro-s-indacene moieties of MCC950 with a thiophene bioisostere yields sulfamoylthiophene derivatives that maintain high binding affinity to the NLRP3-NACHT domain while altering the compound's chemical stability under acidic conditions[5].

Antibacterial BacA Phosphatase Inhibition

Antimicrobial resistance necessitates the discovery of novel bacterial targets. The membrane phosphatase BacA is essential for recycling undecaprenyl pyrophosphate, a lipid carrier vital for bacterial cell wall (peptidoglycan) biosynthesis. High-throughput virtual screening has successfully identified sulfamoylthiophene molecules that significantly inhibit BacA dephosphorylation activity, leading to bacterial cell lysis and demonstrating notable antibacterial activity against Escherichia coli[6].

Quantitative Pharmacological Data

To facilitate cross-target comparison, the binding affinities and therapeutic indications of key sulfamoylthiophene derivatives are summarized below.

| Compound / Derivative | Primary Target | Binding Affinity / IC50 | Therapeutic Indication | Reference |

| Dorzolamide | Human CA-II | 0.18 nM | Glaucoma / Ocular Hypertension | [4] |

| Dorzolamide | Human CA-I | 600 nM | Off-target (Low affinity) | [4] |

| MCC950 Thiophene Analog | NLRP3 Inflammasome | High Affinity (SPR verified) | Autoinflammatory Diseases | [5] |

| BacA Hit Compound | BacA Phosphatase | 42 – 366 μM | Antibacterial | [6] |

Experimental Methodologies: Validating CA-II Inhibition

To evaluate the potency of novel sulfamoylthiophene derivatives, researchers must utilize robust, self-validating biochemical assays. Because measuring CO2 hydration directly is technically cumbersome, we leverage the secondary esterase activity of CA-II. CA-II can cleave p-nitrophenyl acetate (p-NPA) into p-nitrophenol, yielding a yellow colorimetric readout at 400 nm.

Self-Validating High-Throughput Esterase Assay Protocol

Causality & Experimental Design:

-

Buffer Choice: HEPES buffer (pH 7.4) is used instead of phosphate buffers to prevent unwanted metal chelation that could strip the active site Zn2+ .

-

Self-Validation: The protocol mandates an enzyme-free blank (to subtract the spontaneous background hydrolysis of p-NPA) and a positive control (Acetazolamide) to verify enzyme integrity and establish the assay's dynamic range.

Step-by-Step Workflow:

-

Reagent Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4) and 10% DMSO to ensure the solubility of lipophilic sulfamoylthiophene derivatives.

-

Enzyme Addition: Dispense 10 nM recombinant human CA-II into a 96-well microtiter plate.

-

Compound Incubation: Add the sulfamoylthiophene test compounds in a 10-point dose-response dilution series. Incubate at 25°C for 15 minutes to allow thermodynamic equilibrium of the inhibitor-Zn complex.

-

Substrate Initiation: Rapidly add 1 mM p-NPA to initiate the reaction.

-

Kinetic Readout: Monitor absorbance continuously at 400 nm for 10 minutes using a microplate reader.

-

Data Processing: Calculate the initial velocity ( V0 ) of the linear phase. Normalize data against the vehicle control (0% inhibition) and Acetazolamide control (100% inhibition) to calculate the IC50 via non-linear regression.

Fig 2. Self-validating high-throughput spectrophotometric assay workflow for CA-II inhibition.

Conclusion

The sulfamoylthiophene scaffold is a masterclass in rational drug design. By pairing the bioisosteric advantages of thiophene with the potent metal-binding capacity of the sulfamoyl group, these derivatives achieve sub-nanomolar efficacy against targets like hCA-II. As structural biology and high-throughput screening methodologies advance, the application of this scaffold is rapidly expanding beyond intraocular pressure regulation into the realms of inflammasome modulation and novel antibacterial therapeutics.

References

-

Towards discovery of inhibitors of the undecaprenyl-pyrophosphate phosphatase BacA by virtual high-throughput screening - PMC / NIH. Available at:[6]

-

Structure–Stability Relationship of NLRP3 Inflammasome-Inhibiting Sulfonylureas - ACS Omega. Available at:[5]

-

EP0182691A1 - Substituted thiophene-2-sulfonamides and their preparation - Google Patents. Available at:[1]

-

Dorzolamide - Wikipedia. Available at:[2]

-

Dorzolamide (Trusopt): Uses, Side Effects, Interactions - WebMD. Available at:[3]

-

DORZOLAMIDE - Inxight Drugs (NCATS). Available at:[4]

Sources

- 1. WO2024094827A1 - Carbonic anhydrase ix ligands for targeted delivery applications - Google Patents [patents.google.com]

- 2. Dorzolamide - Wikipedia [en.wikipedia.org]

- 3. Dorzolamide (Trusopt): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 4. DORZOLAMIDE [drugs.ncats.io]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Safety Data Sheet (SDS) and Handling Guidelines for CAS 924307-87-9

Methyl 4-methoxy-5-sulfamoylthiophene-3-carboxylate in Drug Development

Executive Summary CAS 924307-87-9 (Methyl 4-methoxy-5-sulfamoylthiophene-3-carboxylate) is a highly specialized thiophene-based primary sulfonamide[1]. In the landscape of modern targeted therapeutics, sulfamoylthiophenes are recognized as privileged scaffolds for the design of isoform-selective Carbonic Anhydrase (CA) inhibitors[2]. Specifically, derivatives of this compound exhibit subnanomolar affinity for the tumor-associated, membrane-bound hCA IX isoform, which is overexpressed in hypoxic tumor microenvironments[3]. This technical whitepaper provides a comprehensive Safety Data Sheet (SDS) framework alongside field-validated handling and experimental protocols for researchers utilizing CAS 924307-87-9.

Chemical Identity and Physicochemical Profiling

To effectively formulate and handle CAS 924307-87-9, it is critical to understand its physicochemical baseline. The table below summarizes the quantitative data driving its pharmacokinetic potential.

Table 1: Physicochemical Properties & Pharmacological Relevance

| Property | Value | Causality / Relevance |

| CAS Number | 924307-87-9 | Unique identifier for regulatory tracking and procurement[1]. |

| Molecular Formula | C7H9NO5S2 | Determines mass spectrometric (LC-MS) M+H peak[4]. |

| Molecular Weight | 251.28 g/mol | Optimal for small-molecule drug likeness, allowing favorable ligand efficiency. |

| Hydrogen Bond Donors | 2 (Sulfonamide) | Critical for coordinating with the active site Zn2+ in CA enzymes[5]. |

| Hydrogen Bond Acceptors | 6 | Influences aqueous solubility and target binding kinetics. |

| GHS Hazard Statements | H315, H319, H335 | Skin, eye, and respiratory irritant; dictates required PPE. |

E-E-A-T Insight: The primary sulfonamide moiety (-SO₂NH₂) is the critical pharmacophore responsible for coordinating with the active site zinc ion (Zn²⁺) of carbonic anhydrases[6]. The methyl ester and methoxy substitutions on the thiophene ring provide a synthetic handle for further functionalization (e.g., into 1,2,4-oxadiazole derivatives)[3]. This allows medicinal chemists to tune the lipophilicity, restricting membrane permeability to selectively target extracellular hCA IX over the ubiquitous cytosolic hCA II[3].

Safe Handling, Storage, and Spill Containment Protocols

Storage Conditions Store at 2–8°C in a tightly sealed, desiccated environment. Causality: The methyl ester group is susceptible to slow hydrolysis in the presence of ambient moisture and trace acidic/basic impurities. Hydrolysis degrades the compound into the corresponding carboxylic acid, drastically altering its binding affinity and lipophilicity.

Spill Containment & Decontamination Workflow If a powder spill occurs, execute the following self-validating protocol:

-

Isolate & Ventilate: Immediately evacuate the immediate vicinity and increase fume hood exhaust. Causality: Prevents the inhalation of fine API dust, which acts as a respiratory sensitizer and irritant (H335).

-

Don PPE: Equip an N95/P100 particulate respirator, double nitrile gloves, and chemical safety goggles.

-

Dampen & Contain: Apply a fine mist of water or cover the spill with a damp inert absorbent (e.g., vermiculite). Causality: Dry sweeping generates hazardous aerosols; dampening neutralizes the risk of airborne particulate spread.

-

Mechanical Collection: Use non-sparking scoops to transfer the material into a hazardous waste bio-bag.

-

Self-Validation (Surface Swabbing): Swab the decontaminated area with methanol. Analyze the swab extract via UV-Vis or LC-MS to confirm the complete absence of the C7H9NO5S2 mass peak before resuming normal lab operations.

Caption: Workflow for containment and self-validating decontamination of CAS 924307-87-9 spills.

Experimental Workflow: Biochemical Profiling of CA Inhibition

To evaluate the efficacy of CAS 924307-87-9 derivatives against hCA IX, a stopped-flow CO₂ hydration assay is the industry gold standard[5].

Step-by-Step Methodology:

-

Enzyme Preparation: Recombinant hCA IX (catalytic domain only) is diluted to 10 nM in 20 mM HEPES buffer (pH 7.4) containing 20 mM Na₂SO₄. Causality: Utilizing only the truncated catalytic domain prevents the hydrophobic aggregation typically seen with full-length membrane-bound proteins in aqueous solutions, ensuring consistent kinetic readings[3].

-

Inhibitor Incubation: Incubate the enzyme with varying concentrations of CAS 924307-87-9 (0.1 nM to 10 µM) for 15 minutes at 20°C. Causality: This pre-incubation period is critical. It provides the thermodynamic time required for the primary sulfonamide to fully coordinate with the deep active-site Zn²⁺ ion, establishing a stable enzyme-inhibitor complex[6].

-

Stopped-Flow Kinetics: Rapidly mix the enzyme-inhibitor solution with CO₂-saturated water containing Phenol Red indicator (0.2 mM). Monitor the absorbance decay at 557 nm. Causality: The hydration of CO₂ to bicarbonate and a proton is extremely rapid. Stopped-flow spectrophotometry is strictly required to capture the millisecond-scale pH drop[5].

-

Self-Validation & Controls: Run a vehicle-only control (0.1% DMSO) to establish baseline uninhibited activity, and a reference inhibitor (e.g., Acetazolamide) to validate the assay's dynamic range and sensitivity. If the Acetazolamide IC₅₀ deviates from historical baselines (~25 nM), the assay must be recalibrated.

Caption: Mechanism of hCA IX inhibition by CAS 924307-87-9 in hypoxic tumor environments.

References

-

[1] Title: 4-Methoxy-5-sulfamoyl-thiophene-3-carboxylic acid methyl ester | Source: ACINTS | URL: 1

-

[4] Title: Search CAS 924307-87-9 | Source: 001CHEMICAL | URL: 4

-

[5] Title: The Synthesis of Atomoxetine-containing Carboxamides - Potential Human Carbonic Anhydrase Inhibitors | Source: Sent2Promo | URL: 5

-

[6] Title: Continued exploration of 1,2,4-oxadiazole periphery for carbonic anhydrase-targeting primary arene sulfonamides | Source: UNIPI | URL: 6

-

[2] Title: WO1991015486A1 - Thiophene sulfonamides useful as carbonic anhydrase inhibitors | Source: Google Patents | URL: 2

-

[3] Title: Continued exploration of 1,2,4-oxadiazole periphery for carbonic anhydrase-targeting primary arene sulfonamides: Discovery of subnanomolar inhibitors... | Source: PubMed (NIH) | URL: 3

Sources

- 1. 924307-87-9 | MFCD30725965 | 4-Methoxy-5-sulfamoyl-thiophene-3-carboxylic acid methyl ester | acints [acints.com]

- 2. WO1991015486A1 - Thiophene sulfonamides useful as carbonic anydrase inhibitors - Google Patents [patents.google.com]

- 3. Continued exploration of 1,2,4-oxadiazole periphery for carbonic anhydrase-targeting primary arene sulfonamides: Discovery of subnanomolar inhibitors of membrane-bound hCA IX isoform that selectively kill cancer cells in hypoxic environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 001chemical.com [001chemical.com]

- 5. community.sent2promo.com [community.sent2promo.com]

- 6. arpi.unipi.it [arpi.unipi.it]

An In-depth Technical Guide to the Electronic Properties of 4-Methoxy-5-Sulfamoylthiophene-3-carboxylates

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted thiophenes are a cornerstone of modern medicinal chemistry and materials science, offering a privileged scaffold for developing novel therapeutic agents and functional organic materials.[1][2][3] Among these, 4-methoxy-5-sulfamoylthiophene-3-carboxylates represent a class of compounds with a unique convergence of electronic features. The interplay between the electron-donating methoxy group, the electron-withdrawing sulfamoyl moiety, and the conjugating carboxylate function on the thiophene ring gives rise to a nuanced electronic profile. This guide provides a comprehensive overview of the electronic properties of this scaffold, detailing the theoretical underpinnings of its structure-property relationships, experimental methodologies for its characterization, and computational approaches for predictive modeling.

Introduction: The Significance of Substituted Thiophenes

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a bioisostere of the benzene ring and is found in numerous FDA-approved drugs.[4][5] Its unique electronic characteristics and ability to engage in various intermolecular interactions make it a highly sought-after component in drug design.[3][4] The specific substitution pattern on the thiophene ring is critical in modulating the molecule's physicochemical and pharmacokinetic properties, as well as its biological activity.[1]

The 4-methoxy-5-sulfamoylthiophene-3-carboxylate core integrates three key functional groups that collaboratively define its electronic landscape:

-

The Methoxy Group (-OCH₃): As a strong electron-donating group, the methoxy substituent at the C4 position increases the electron density of the thiophene ring through a resonance effect. This generally leads to a higher energy Highest Occupied Molecular Orbital (HOMO).[6][7]

-

The Sulfamoyl Group (-SO₂NHR): The sulfamoyl group at the C5 position is a strong electron-withdrawing group due to the electronegativity of the oxygen and sulfur atoms.[8][9] This group significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO).

-

The Carboxylate Group (-COOR): The carboxylate at the C3 position is also an electron-withdrawing group and extends the π-conjugation of the system.[10]

The combination of these donor and acceptor groups on the same thiophene ring creates a "push-pull" system, which can lead to interesting photophysical properties and a reduced HOMO-LUMO gap. Understanding and harnessing these electronic properties are crucial for the rational design of novel drug candidates and functional materials.

Theoretical Framework: Understanding the Electronic Structure

The electronic properties of 4-methoxy-5-sulfamoylthiophene-3-carboxylates are primarily dictated by the nature and position of the substituents on the thiophene ring. The interplay of inductive and resonance effects of these groups modulates the electron distribution, molecular orbital energies, and ultimately, the reactivity and photophysical behavior of the molecule.

Frontier Molecular Orbitals (HOMO & LUMO)

The HOMO and LUMO are the key molecular orbitals involved in chemical reactions and electronic transitions.

-

HOMO: The energy of the HOMO is primarily influenced by the electron-donating methoxy group. The lone pairs on the oxygen atom delocalize into the thiophene ring, raising the HOMO energy level.[7] This makes the molecule more susceptible to electrophilic attack and oxidation.

-

LUMO: The energy of the LUMO is significantly lowered by the electron-withdrawing sulfamoyl and carboxylate groups.[8][10] A lower LUMO energy indicates a higher electron affinity, making the molecule more prone to reduction.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter that determines the molecule's electronic excitation energy, color, and electrochemical stability.[11] The push-pull nature of the substituents in 4-methoxy-5-sulfamoylthiophene-3-carboxylates is expected to result in a relatively small HOMO-LUMO gap.

Molecular Electrostatic Potential (MESP)

The MESP provides a visual representation of the charge distribution within a molecule. For a 4-methoxy-5-sulfamoylthiophene-3-carboxylate, the MESP would be expected to show:

-

Negative potential (red/yellow): Around the oxygen atoms of the methoxy, carboxylate, and sulfamoyl groups, as well as the nitrogen atom of the sulfamoyl group, indicating regions susceptible to electrophilic attack.

-

Positive potential (blue): Around the hydrogen atoms and the sulfur atom of the sulfamoyl group, indicating regions prone to nucleophilic attack.

The MESP is a valuable tool for predicting intermolecular interactions, such as hydrogen bonding and stacking, which are crucial for drug-receptor binding and the solid-state packing of organic materials.

Experimental Characterization of Electronic Properties

The theoretical understanding of the electronic properties of 4-methoxy-5-sulfamoylthiophene-3-carboxylates can be validated and quantified through various experimental techniques. The two most common and informative methods are UV-Vis spectroscopy and cyclic voltammetry.

UV-Vis Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light.[12][13] For organic molecules with conjugated π-systems, the absorption of light promotes an electron from the HOMO to the LUMO (a π → π* transition).[14]

The absorption maximum (λmax) in the UV-Vis spectrum is inversely related to the HOMO-LUMO gap. A smaller energy gap corresponds to absorption at a longer wavelength. Given the expected small HOMO-LUMO gap of 4-methoxy-5-sulfamoylthiophene-3-carboxylates, they are likely to absorb in the near-UV or even the visible region of the spectrum.

Table 1: Expected UV-Vis Absorption Data

| Compound Class | Typical λmax (nm) | Electronic Transition |

| Substituted Thiophenes | 250 - 400 | π → π* |

Experimental Protocol: UV-Vis Spectroscopy

Objective: To determine the maximum absorption wavelength (λmax) of a 4-methoxy-5-sulfamoylthiophene-3-carboxylate derivative.

Materials:

-

4-methoxy-5-sulfamoylthiophene-3-carboxylate sample

-

Spectroscopic grade solvent (e.g., ethanol, acetonitrile, or dichloromethane)

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the compound in the chosen solvent at a concentration of approximately 1 mM.

-

From the stock solution, prepare a series of dilutions to a final concentration in the range of 1-10 µM. The optimal concentration should result in a maximum absorbance between 0.5 and 1.5.[14]

-

-

Instrument Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

-

Set the wavelength range for scanning (e.g., 200-800 nm).

-

-

Measurement:

-

Fill a quartz cuvette with the pure solvent to be used as a blank.

-

Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

-

Replace the blank with a cuvette containing the sample solution.

-

Record the absorption spectrum of the sample.

-

-

Data Analysis:

-

Identify the wavelength at which the maximum absorbance occurs (λmax).

-

The HOMO-LUMO gap (in eV) can be estimated from λmax using the equation: E = 1240 / λmax .

-

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to study the redox properties of a molecule.[3][4] By measuring the current response to a linearly cycled potential sweep, one can determine the oxidation and reduction potentials of the compound. These potentials can be used to estimate the HOMO and LUMO energy levels.[15][16]

-

Oxidation Potential (Eox): Corresponds to the removal of an electron from the HOMO. A lower, less positive oxidation potential indicates a higher HOMO energy level.

-

Reduction Potential (Ered): Corresponds to the addition of an electron to the LUMO. A higher, less negative reduction potential indicates a lower LUMO energy level.

The HOMO and LUMO energies can be estimated from the onset potentials of oxidation (Eonset, ox) and reduction (Eonset, red) relative to a reference electrode (e.g., Ferrocene/Ferrocenium, Fc/Fc⁺), which has a known energy level relative to the vacuum level.

Table 2: Estimated HOMO/LUMO Energies from CV Data

| Parameter | Equation |

| HOMO (eV) | -[Eonset, ox - E1/2(Fc/Fc⁺) + 4.8] |

| LUMO (eV) | -[Eonset, red - E1/2(Fc/Fc⁺) + 4.8] |

| Electrochemical Gap (eV) | LUMO - HOMO |

Experimental Protocol: Cyclic Voltammetry

Objective: To determine the oxidation and reduction potentials of a 4-methoxy-5-sulfamoylthiophene-3-carboxylate derivative.

Materials:

-

4-methoxy-5-sulfamoylthiophene-3-carboxylate sample (1-2 mM)

-

Anhydrous, deoxygenated non-aqueous solvent (e.g., acetonitrile or dichloromethane)

-

Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆)

-

Potentiostat

-

Three-electrode cell:

-

Working electrode (e.g., glassy carbon or platinum)

-

Reference electrode (e.g., Ag/AgCl or a silver wire pseudo-reference)

-

Counter electrode (e.g., platinum wire)

-

-

Inert gas (e.g., argon or nitrogen) for deoxygenation

-

Ferrocene (for internal calibration)

Procedure:

-

Solution Preparation:

-

Dissolve the supporting electrolyte in the solvent to a concentration of 0.1 M.

-

Dissolve the sample in the electrolyte solution to a concentration of 1-2 mM.

-

Purge the solution with an inert gas for at least 15 minutes to remove dissolved oxygen.

-

-

Electrochemical Cell Setup:

-

Assemble the three-electrode cell with the prepared solution, ensuring the electrodes are properly immersed.

-

Maintain an inert atmosphere over the solution throughout the experiment.

-

-

Measurement:

-

Set the potential window to scan a wide range to identify the redox events.

-

Set the scan rate (e.g., 100 mV/s).

-

Run the cyclic voltammogram for several cycles until a stable response is obtained.

-

-

Calibration:

-

After recording the voltammogram of the sample, add a small amount of ferrocene to the solution and record another voltammogram.

-

Determine the half-wave potential (E₁/₂) of the Fc/Fc⁺ couple.

-

-

Data Analysis:

-

Determine the onset potentials for the first oxidation and reduction peaks of the sample.

-

Calculate the HOMO and LUMO energies using the equations in Table 2.

-

Computational Modeling of Electronic Properties

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful computational tools for predicting the electronic properties of molecules with a good balance of accuracy and computational cost.[17][18] These methods can provide valuable insights that complement experimental data.

Density Functional Theory (DFT)

DFT calculations can be used to:

-

Optimize the molecular geometry: Determine the most stable three-dimensional structure of the molecule.

-

Calculate HOMO and LUMO energies: Provide a theoretical estimate of the frontier molecular orbital energies and the HOMO-LUMO gap.[11][19]

-

Generate the Molecular Electrostatic Potential (MESP): Visualize the charge distribution.

Time-Dependent Density Functional Theory (TD-DFT)

TD-DFT is used to calculate the excited-state properties of molecules, including:

-

UV-Vis absorption spectra: Predict the λmax and oscillator strengths of electronic transitions.[20] The predicted spectra can be directly compared with experimental results.

Computational Protocol: DFT and TD-DFT Calculations

Objective: To computationally model the electronic properties of a 4-methoxy-5-sulfamoylthiophene-3-carboxylate derivative.

Software:

-

A quantum chemistry software package such as Gaussian, ORCA, or GAMESS.

Procedure:

-

Structure Building:

-

Build the 3D structure of the molecule using a molecular modeling program.

-

-

Geometry Optimization (DFT):

-

Perform a geometry optimization using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).[17]

-

Include a solvent model (e.g., Polarizable Continuum Model, PCM) to simulate the experimental conditions.

-

-

Frequency Calculation (DFT):

-

Perform a frequency calculation on the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies).

-

-

Frontier Molecular Orbital Analysis (DFT):

-

From the optimized structure, calculate and visualize the HOMO and LUMO.

-

Determine the HOMO and LUMO energies and the HOMO-LUMO gap.

-

-

Excited State Calculation (TD-DFT):

-

Perform a TD-DFT calculation on the optimized geometry to predict the electronic absorption spectrum.

-

Use the same functional, basis set, and solvent model as in the geometry optimization.

-

-

Data Analysis:

-

Compare the calculated HOMO-LUMO gap and λmax with the experimental values obtained from CV and UV-Vis spectroscopy.

-

Structure-Property Relationships and Drug Development Implications

The electronic properties of 4-methoxy-5-sulfamoylthiophene-3-carboxylates directly influence their potential as drug candidates.

-

Reactivity and Metabolism: The electron distribution and frontier orbital energies can predict the molecule's susceptibility to metabolic transformations.

-

Target Binding: The MESP and the ability to form specific intermolecular interactions are crucial for high-affinity binding to biological targets.

-

Membrane Permeability: The overall polarity and charge distribution affect the molecule's ability to cross cell membranes.

By understanding and being able to predict these electronic properties, medicinal chemists can rationally design and synthesize novel thiophene derivatives with improved efficacy, selectivity, and pharmacokinetic profiles.

Conclusion

The electronic properties of 4-methoxy-5-sulfamoylthiophene-3-carboxylates are governed by the synergistic effects of the electron-donating methoxy group and the electron-withdrawing sulfamoyl and carboxylate groups. This guide has provided a comprehensive framework for understanding, experimentally characterizing, and computationally modeling these properties. The integration of theoretical principles with practical experimental and computational protocols offers a robust approach for researchers, scientists, and drug development professionals to explore and exploit the potential of this important class of substituted thiophenes.

Visualizations

Molecular Structure

Caption: General structure of a 4-methoxy-5-sulfamoylthiophene-3-carboxylate.

Experimental Workflow

Caption: Workflow for investigating the electronic properties of thiophene derivatives.

References

-

Hendry, W. (n.d.). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Journal of Pharmaceutical Research, 6(3). Retrieved from [Link]

- Squeo, B. M., & Vasile, E. (2021). Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. Journal of Visualized Experiments, (173), e62723.

-

Agilent. (n.d.). The Basics of UV-Vis Spectrophotometry. Retrieved from [Link]

-

Scribd. (n.d.). UV-Vis Spectroscopy of Organic Compounds. Retrieved from [Link]

-

Indus Journal of Bioscience Research. (2026). Application of UV-Visible Spectroscopy in the Quantitative Determination and Characterization of Organic Compounds. Retrieved from [Link]

- Irfan, A., et al. (2018). How methoxy groups change nature of the thiophene based heterocyclic chalcones from p-channel to ambipolar transport semiconducting materials. Journal of King Saud University - Science, 30(4), 458-465.

-

Cognizance Journal. (2025). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Retrieved from [Link]

- Kumar, A., et al. (2022). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 13(9), 1039-1063.

-

CHARACTERIZATION OF ORGANIC SEMICONDUCTORS USING CYCLIC VOLTAMMETRY. (n.d.). Retrieved from [Link]

- Wang, H., et al. (2021). HOMO–LUMO Gaps and Molecular Structures of Polycyclic Aromatic Hydrocarbons in Soot Formation. Frontiers in Chemistry, 9, 768541.

- Park, J., et al. (2021). Fine Tuning of the HOMO–LUMO Gap of 6-(Thiophen-2-yl) indolizino[3,2-c]quinolines and their Self-Assembly to Form Fluorescent Organic Nanoparticles: Rational Design and Theoretical Calculations. Bulletin of the Korean Chemical Society, 42(1), 124-131.

- Verga, D., et al. (2021). A Computational Protocol Combining DFT and Cheminformatics for Prediction of pH-Dependent Redox Potentials. Molecules, 26(13), 3998.

- Irfan, A., et al. (2017). How methoxy groups change nature of the thiophene based heterocyclic chalcones from p-channel to ambipolar transport semiconducting materials. Journal of King Saud University - Science, 30(4), 458-465.

- Yang, Z., et al. (2022). Explore the Structural and Electronic Properties at the Organic/Organic Interfaces of Thiophene-Based Supramolecular Architectures.

- Liu, H., et al. (2021). theoretical investigation of the effect of conjuation of thiophene rings on the charge transport of thienocoronene derivatives. Journal of the Brazilian Chemical Society, 32(9), 1845-1854.

- Karadakov, P. B., & TBC. (2024). Sulfinfinitenes:Infinitenes of Fused Thiophene Rings.

- Meyers, C. Y., et al. (1967). Electronic Effects of the Sulfinyl and Sulfonyl Groups. Journal of the American Chemical Society, 89(16), 4242-4244.

- Wang, Y., et al. (2023). Effect of Controlling Thiophene Rings on D-A Polymer Photocatalysts Accessed via Direct Arylation for Hydrogen Production. Molecules, 28(11), 4507.

- Tanak, H., et al. (2021).

-

Wikipedia. (n.d.). Thiophene. Retrieved from [Link]

- Pop, R.-C., et al. (2023).

- Wang, Y., et al. (2020).

- Kato, Y., et al. (2015). Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids. Bioorganic & Medicinal Chemistry, 23(15), 4871-4877.

- Danyliv, Y. O., et al. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 25(18), 4240.

- Al-Masoudi, N. A., et al. (2025). Ethyl 4-methyl-2-(phenylamino)thiophene-3-carboxylate: One-pot synthesis, structural characterization, computational studies, and antitumor activity. Journal of Molecular Structure, 1352, 144424.

- Wang, H., et al. (2022). Synthesis of High Performance Thiophene–Aromatic Polyesters from Bio-Sourced Organic Acids and Polysaccharide-Derived Diol: Characterization and Degradability Studies. Molecules, 27(1), 325.

- Choi, Y.-S., et al. (2011). Synthesis and Characterization of Quinoxaline-Based Thiophene Copolymers as Photoactive Layers in Organic Photovoltaic Cells. Bulletin of the Korean Chemical Society, 32(2), 581-586.

- Tanak, H., et al. (2021).

- de Souza, C. M., et al. (2011). Synthesis and characterization of new 3-substituted thiophene copolymers. Journal of the Brazilian Chemical Society, 22(2), 248-256.

- Zayets, M. O., et al. (2021). Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol. Current issues in pharmacy and medicine, 14(3), 273-279.

Sources

- 1. sfu.ca [sfu.ca]

- 2. researchgate.net [researchgate.net]

- 3. uni-due.de [uni-due.de]

- 4. ossila.com [ossila.com]

- 5. Thiophene - Wikipedia [en.wikipedia.org]

- 6. How methoxy groups change nature of the thiophene based heterocyclic chalcones from p-channel to ambipolar transport semiconducting materials - Journal of King Saud University - Science [jksus.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | HOMO–LUMO Gaps and Molecular Structures of Polycyclic Aromatic Hydrocarbons in Soot Formation [frontiersin.org]

- 12. longdom.org [longdom.org]

- 13. agilent.com [agilent.com]

- 14. ijbr.com.pk [ijbr.com.pk]

- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 16. cdm16771.contentdm.oclc.org [cdm16771.contentdm.oclc.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

- 20. researchgate.net [researchgate.net]

Preliminary Screening of Sulfamoylthiophenes in Early-Stage Drug Discovery: A Mechanistic and Methodological Guide

Executive Summary: The Sulfamoylthiophene Pharmacophore

Sulfamoylthiophenes represent a highly versatile and privileged pharmacophore in modern drug discovery. Characterized by a thiophene ring substituted with a primary sulfonamide ( −SO2NH2 ), these molecules are classically recognized as potent zinc-binding inhibitors of human carbonic anhydrases (hCAs), particularly the cancer-associated hCA IX and XII isoforms[1]. Beyond oncology and glaucoma, recent high-throughput screening campaigns have expanded their utility, identifying sulfamoylthiophene derivatives as inhibitors of the bacterial undecaprenyl-pyrophosphate phosphatase BacA[2] and the mammalian NLRP3 inflammasome[3].

However, the transition from a raw chemical library to a validated lead requires a rigorous, multi-tiered preliminary screening cascade. As a Senior Application Scientist, I have designed this whitepaper to outline a self-validating screening architecture. We will explore the causality behind computational triage, biochemical validation, and early ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling to ensure high ligand efficiency and minimal late-stage attrition.

Phase 1: The Computational Funnel - High-Throughput Virtual Screening (HTVS)

Causality & Logic

Target-based virtual screening often suffers from molecular weight (MW) bias. Scoring functions inherently favor larger, highly lipophilic molecules due to the additive nature of van der Waals and hydrophobic interactions[4]. To identify true sulfamoylthiophene hits with high Ligand Efficiency (LE), we must normalize binding energies against the number of non-hydrogen atoms. Furthermore, because metalloenzymes (like hCAs) and membrane proteins (like BacA) exhibit significant conformational plasticity, static docking is insufficient. Ensemble docking utilizing Molecular Dynamics (MD) snapshots is mandatory to account for active site breathing[2].

Protocol 1: MW-Normalized Ensemble Docking

-

Target Preparation: Obtain apo-form crystal structures of the target. Generate a conformational ensemble using a 100 ns MD simulation, extracting 5 distinct structural snapshots based on RMSD clustering.

-

Ligand Preparation: Enumerate protonation states and tautomers for the sulfamoylthiophene library at pH 7.4. Critical Step: Ensure the primary sulfonamide nitrogen is correctly parameterized in its deprotonated state for metal coordination.

-

Ensemble Docking: Dock the library against the 5 representative MD snapshots. Retain the lowest-energy pose across the ensemble.

-

Rescoring & Normalization: Calculate the MM-GBSA binding free energy ( ΔGbind ). Divide this value by the heavy atom count to yield the normalized score, eliminating MW bias[4].

-

System Validation: Include a known clinical inhibitor (e.g., Dorzolamide) as a positive control. The screening run is only validated if the control ranks in the top 1st percentile of the normalized results.

Fig 1: High-Throughput Virtual Screening (HTVS) workflow for sulfamoylthiophenes.

Phase 2: The Biochemical Crucible - Target Engagement Assays

Causality & Logic

In silico hits must be empirically validated. For sulfamoylthiophenes targeting hCAs, the primary mechanism of action relies on the deprotonated sulfonamide nitrogen coordinating with the active site Zn2+ ion, displacing the catalytic water molecule[1]. While the physiological reaction is CO2 hydration, measuring this in high-throughput is technically challenging. Instead, we exploit the esterase activity of CAs using 4-nitrophenyl acetate (4-NPA), which yields a colorimetric readout (4-nitrophenol) at 400 nm. We specifically use HEPES buffer rather than Tris, as Tris contains primary amines that can weakly coordinate zinc and artificially suppress enzyme activity.

Protocol 2: High-Throughput CA Esterase Activity Assay

-

Reagent Preparation: Prepare assay buffer (50 mM HEPES, pH 7.4, 10 mM Na2SO4 ). Prepare 4-NPA substrate stock in anhydrous acetonitrile to prevent spontaneous background hydrolysis.

-

Enzyme-Inhibitor Pre-incubation: In a 384-well clear-bottom plate, dispense 10 nM of recombinant hCA and test compounds (serial dilutions from 100 μ M to 1 nM). Incubate for 15 minutes at room temperature to allow equilibrium zinc coordination.

-

Reaction Initiation: Add 4-NPA to a final concentration of 1 mM.

-

Kinetic Readout: Immediately monitor absorbance at 400 nm every 30 seconds for 15 minutes using a microplate reader.

-

Data Validation: Every plate must contain a "No Enzyme" control (to subtract spontaneous 4-NPA hydrolysis) and a "Vehicle Control" (1% DMSO) to define 100% activity. Calculate the IC50 using a 4-parameter logistic regression.

Fig 2: Mechanistic workflow of the colorimetric carbonic anhydrase esterase activity assay.

Quantitative Data Summary

Below is a consolidated view of representative screening data for sulfamoylthiophene derivatives across various biological targets, demonstrating their polypharmacological potential.

| Compound Class / Target | Primary Target | Representative IC50 / Potency | Key Developability Metric | Reference |

| Sulfamoylthiophene | hCA IX / XII | Sub-micromolar | High isoform selectivity over hCA I/II | [1] |

| Sulfamoylthiophene | BacA (E. coli) | 42 - 366 μM | Active in TolC-depleted strains | [2] |

| SN3-1 (Derivative) | NLRP3 Inflammasome | High potency | T1/2 = 94.2 min (Microsomes) | [3] |

Phase 3: The Developability Gate - Early ADMET & Cytotoxicity

Causality & Logic

A potent biochemical hit is a liability if it is highly toxic or metabolically unstable. Thiophene rings can sometimes undergo cytochrome P450-mediated epoxidation, leading to reactive metabolites that deplete intracellular glutathione and cause hepatotoxicity[3]. Therefore, preliminary screening must include cytotoxicity profiling in human embryonic kidney cells (HEK293T) and liver microsomal stability assays to assess the intrinsic clearance ( Clint ) and half-life ( T1/2 ) before advancing to animal models[3].

Protocol 3: Liver Microsomal Stability Assay

-

Incubation Mixture: Combine 0.5 mg/mL human liver microsomes (HLM), 1 μ M sulfamoylthiophene hit, and 3.3 mM MgCl2 in 100 mM potassium phosphate buffer (pH 7.4).

-

Pre-warming: Incubate the mixture at 37°C for 5 minutes.

-

Initiation: Add 1 mM NADPH to initiate CYP450-mediated metabolism.

-

Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract a 50 μ L aliquot and immediately quench into 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Rationale: Tolbutamide corrects for matrix effects and ionization suppression during mass spectrometry.

-

Centrifugation & LC-MS/MS: Centrifuge at 14,000 x g for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

-

Validation Check: Run Verapamil (high clearance control) and Warfarin (low clearance control) concurrently to validate the metabolic viability of the microsome batch.

Fig 3: Early ADMET decision tree prioritizing cytotoxicity and metabolic stability.

Conclusion

By integrating MW-normalized virtual screening, mechanistically relevant biochemical assays, and early ADMET profiling, we establish a robust, self-validating pipeline for sulfamoylthiophene discovery. This stringent triage minimizes late-stage attrition, ensuring that only compounds with optimal ligand efficiency and metabolic stability progress to lead optimization, ultimately accelerating the development of targeted therapies for oncology, infectious diseases, and inflammation.

Sources

Thermodynamic Stability and Degradation Kinetics of Methyl 4-methoxy-5-sulfamoylthiophene-3-carboxylate: A Comprehensive Technical Guide

Executive Summary

Methyl 4-methoxy-5-sulfamoylthiophene-3-carboxylate (CAS: 924307-87-9) is a highly functionalized heterocyclic intermediate of significant interest in medicinal chemistry and agrochemical development[1]. Thiophene-based sulfonamides are frequently employed as bioisosteres for benzenesulfonamides in the development of Carbonic Anhydrase inhibitors and2[2]. However, the thermodynamic stability of this scaffold is heavily influenced by the electronic interplay between the electron-donating methoxy group and the electron-withdrawing ester and sulfamoyl moieties. This whitepaper provides an authoritative, in-depth analysis of its degradation kinetics, structural vulnerabilities, and self-validating experimental protocols for stability profiling.

Structural Rationale & Degradation Pathways

The molecular architecture of Methyl 4-methoxy-5-sulfamoylthiophene-3-carboxylate features three primary functional groups susceptible to thermodynamic and kinetic degradation:

-

Methyl Ester (Position 3): Prone to base-catalyzed hydrolysis. The adjacent methoxy group at position 4 provides moderate steric shielding, which increases the activation energy ( Ea ) required for nucleophilic attack by hydroxide ions compared to unhindered esters.

-